molecular formula C18H16N2O2 B311023 2-ethoxy-N-quinolin-8-ylbenzamide

2-ethoxy-N-quinolin-8-ylbenzamide

Cat. No.: B311023
M. Wt: 292.3 g/mol
InChI Key: QAYFQKDEZOJHQO-UHFFFAOYSA-N
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Description

2-Ethoxy-N-quinolin-8-ylbenzamide is a quinoline-derived compound featuring a benzamide scaffold substituted with an ethoxy group at the 2-position and a quinolin-8-ylamino moiety. Its synthesis typically involves condensation reactions between hydrazide intermediates and substituted cinnamate derivatives under acidic conditions, as demonstrated in the preparation of quinoline-cinnamide hybrids . Structural characterization relies on spectroscopic methods (¹H-NMR, ¹³C-NMR) and elemental analysis, with key spectral signals including:

  • Amide protons: δ 10.93–9.79 ppm (singlets).
  • Quinoline aromatic protons: δ 8.89–8.36 ppm (doublets).
  • Ethoxy group: δ 1.43 ppm (triplet, CH₃) and δ 4.23 ppm (quartet, CH₂) .

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

2-ethoxy-N-quinolin-8-ylbenzamide

InChI

InChI=1S/C18H16N2O2/c1-2-22-16-11-4-3-9-14(16)18(21)20-15-10-5-7-13-8-6-12-19-17(13)15/h3-12H,2H2,1H3,(H,20,21)

InChI Key

QAYFQKDEZOJHQO-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC3=C2N=CC=C3

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC3=C2N=CC=C3

solubility

0.3 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares 2-ethoxy-N-quinolin-8-ylbenzamide with structurally related quinoline derivatives:

Compound Name Substituents Molecular Weight (g/mol) LogP Key Applications/Activities Reference
This compound Ethoxy (C₂H₅O), quinolin-8-yl ~307.35 (estimated) ~3.5* Cytotoxicity (HepG2)
(E)-2-(1-(4-Fluorobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide 4-Fluorobenzyl, quinolin-6-yl 503.50 5.503 Not specified
(E)-2-(1-(4-Nitrobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide 4-Nitrobenzyl, quinolin-6-yl 528.50 5.928 Not specified
(E)-2-(1-(4-Ethoxybenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide 4-Ethoxybenzyl, quinolin-6-yl 529.50 5.171 Not specified
2-Amino-4,6-bis(8-ethoxycoumarin-3-yl)benzonitrile Ethoxycoumarin, benzonitrile 494.50 N/A Fluorescent properties

*Estimated LogP using fragment-based methods (ethoxyl group reduces lipophilicity compared to nitro/fluoro analogs).

Key Observations:
  • Substituent Effects: Ethoxy groups generally enhance solubility compared to nitro or fluoro substituents, as seen in the lower LogP of this compound (~3.5) versus 4-nitrobenzyl analogs (LogP 5.928) .
  • Positional Isomerism: Quinolin-8-yl derivatives may exhibit distinct hydrogen-bonding capabilities compared to quinolin-6-yl analogs due to steric and electronic differences at the 8-position .

Crystallographic and Spectroscopic Insights

  • Crystal Packing: The 8-quinolinyl moiety in 2-nitro-N-(8-quinolyl)benzamide forms planar arrangements stabilized by π-π interactions, with an R factor of 0.051 indicating high structural accuracy .
  • Spectroscopic Signatures: Ethoxy groups in coumarin derivatives (e.g., δ 1.43 ppm for CH₃) align with signals in this compound, confirming similar electronic environments .

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